Hexadec-1-ene-1-sulfonic acid
CAS No.: 11067-19-9
Cat. No.: VC21006419
Molecular Formula: C16H31NaO3S
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 11067-19-9 |
---|---|
Molecular Formula | C16H31NaO3S |
Molecular Weight | 326.5 g/mol |
IUPAC Name | sodium;(E)-hexadec-1-ene-1-sulfonate |
Standard InChI | InChI=1S/C16H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+; |
Standard InChI Key | MVHWMCQWFWUXEE-GEEYTBSJSA-M |
Isomeric SMILES | CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
SMILES | CCCCCCCCCCCCCCC=CS(=O)(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Introduction
Chemical Structure and Properties
Molecular Structure
Hexadec-1-ene-1-sulfonic acid features a 16-carbon chain (hexadecene backbone) with a sulfonic acid functional group (-SO3H) attached at the terminal position. The compound has a double bond between carbon atoms 1 and 2, giving it an unsaturated character with E (trans) configuration in its standard form . This structural arrangement creates an amphiphilic molecule with a hydrophobic hydrocarbon tail and a hydrophilic sulfonic acid head group.
Physical and Chemical Properties
The key physicochemical properties of hexadec-1-ene-1-sulfonic acid are summarized in the table below:
The sodium salt of hexadec-1-ene-1-sulfonic acid, which is commonly used in applications, has different properties:
Property | Value | Source |
---|---|---|
Molecular Formula (sodium salt) | C16H31NaO3S | |
Molecular Weight (sodium salt) | 326.5 g/mol | |
IUPAC Name | sodium;(E)-hexadec-1-ene-1-sulfonate | |
SMILES (sodium salt) | CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
The compound possesses excellent surface-active properties due to its amphiphilic structure, with the hydrophobic alkyl chain and the hydrophilic sulfonic acid group allowing it to reduce surface tension at interfaces and form stable emulsions.
Synthesis Methods
Sodium Salt Formation
The sodium salt of hexadec-1-ene-1-sulfonic acid is formed through neutralization of the acid with an appropriate sodium base, such as sodium hydroxide. This conversion is important for many applications as the sodium salt often has improved solubility and stability compared to the free acid form. The conversion of the acid to its sodium salt can be represented as:
C16H32O3S + NaOH → C16H31NaO3S + H2O
Structural Variants and Related Compounds
Comparison with Other Chain-Length Sulfonates
Hexadec-1-ene-1-sulfonic acid is part of a family of alkenesulfonic acids that vary in carbon chain length. These variations significantly affect their physicochemical properties and applications:
The longer carbon chain of hexadec-1-ene-1-sulfonic acid enhances its ability to lower surface tension and form stable emulsions compared to shorter-chain sulfonates like dec-1-ene-1-sulfonic acid. The presence of the double bond in the 1-position also differentiates it from the saturated hexadecane-1-sulfonic acid, providing different chemical reactivity and slightly different physical properties.
Stereochemistry
Biological Activity and Applications
Interaction with Biological Systems
Hexadec-1-ene-1-sulfonic acid's biological activity is primarily linked to its surfactant properties. The compound interacts with biological membranes, affecting the solubilization of hydrophobic compounds and facilitating their transport across lipid bilayers. These characteristics make it valuable in various biological applications:
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Drug delivery systems - enhancing solubility and stability of pharmaceutical compounds
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Membrane studies - as a tool for understanding lipid bilayer interactions
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Protein solubilization - assisting in the extraction and purification of membrane proteins
Research indicates that hexadec-1-ene-1-sulfonic acid can modulate biological processes such as thrombin-induced aggregation and serotonin secretion, which are important considerations for its use in biological contexts.
Industrial Applications
The unique properties of hexadec-1-ene-1-sulfonic acid and its sodium salt make them valuable in numerous industrial applications:
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Surfactants and emulsifiers in personal care products
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Components in cleaning formulations
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Textile processing aids
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Oil field chemicals for enhanced oil recovery
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Laboratory reagents for analytical chemistry
The compound's ability to form stable emulsions and reduce surface tension makes it particularly useful in formulations where oil and water phases need to be combined.
Analytical Characterization
Spectroscopic Analysis
The characterization of hexadec-1-ene-1-sulfonic acid and its sodium salt can be performed using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in the molecule . The IR spectrum of the sodium salt of hexadecane-1-sulfonic acid (a related compound) has been documented by the Coblentz Society and is available through the NIST database.
Key IR absorption bands would typically include:
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S=O stretching vibrations (approximately 1200-1050 cm⁻¹)
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C=C stretching (approximately 1650-1600 cm⁻¹)
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C-H stretching (approximately 3000-2800 cm⁻¹)
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O-H stretching from the sulfonic acid group (broad band around 3400-2400 cm⁻¹)
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